molecular formula C10H9FO3 B6173151 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2639418-81-6

7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No. B6173151
CAS RN: 2639418-81-6
M. Wt: 196.2
InChI Key:
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Description

“7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid” is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 . It is commonly known as flavone-8-acetic acid (FAA) and has gained significant attention in scientific research for its pharmaceutical applications.


Synthesis Analysis

The synthesis of similar compounds such as “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” has been reported . The synthesis involves a three-step reaction using 2,4-dibromoalkylbutyrate as a raw material . The target products are obtained without hydrogenation reduction of expensive Pd/C catalyst . The reaction process is simple, the conditions are mild, the raw materials are easily obtained, and the yield is high .


Molecular Structure Analysis

The molecular structure of “7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid” is represented by the InChI code: 1S/C10H9FO3/c11-7-2-4-8-6 (5-7)1-3-9 (14-8)10 (12)13/h2,4-5,9H,1,3H2, (H,12,13) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a ring system, and the introduction of a fluorine atom.", "Starting Materials": [ "2-hydroxybenzoic acid", "ethyl bromoacetate", "sodium hydride", "2,3-dihydro-1H-inden-5-ol", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic anhydride", "acetic acid", "fluorine gas", "triethylamine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-hydroxybenzoic acid with acetic anhydride and triethylamine to form ethyl 2-acetoxybenzoate.", "Step 2: Reaction of ethyl 2-acetoxybenzoate with sodium hydride to form the corresponding carboxylate anion.", "Step 3: Reaction of the carboxylate anion with ethyl bromoacetate to form ethyl 2-(2-carboxyphenyl)-2-bromoacetate.", "Step 4: Reduction of the double bond in 2,3-dihydro-1H-inden-5-ol with sodium borohydride to form 2,3-dihydro-1H-inden-5-ol.", "Step 5: Reaction of 2,3-dihydro-1H-inden-5-ol with hydrochloric acid to form 2,3-dihydro-1H-inden-5-ol hydrochloride.", "Step 6: Reaction of 2,3-dihydro-1H-inden-5-ol hydrochloride with sodium hydroxide to form 2,3-dihydro-1H-inden-5-ol.", "Step 7: Reaction of 2,3-dihydro-1H-inden-5-ol with ethyl 2-(2-carboxyphenyl)-2-bromoacetate to form ethyl 2-(7-fluoro-3,4-dihydro-1H-2-benzopyran-1-yl)-2-(2-carboxyphenyl)acetate.", "Step 8: Hydrolysis of ethyl 2-(7-fluoro-3,4-dihydro-1H-2-benzopyran-1-yl)-2-(2-carboxyphenyl)acetate with sodium hydroxide to form 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.", "Step 9: Purification of the final product by recrystallization from a suitable solvent." ] }

CAS RN

2639418-81-6

Product Name

7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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